molecular formula C16H13FN4O4S2 B3469947 4-(4-FLUOROBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE

4-(4-FLUOROBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B3469947
M. Wt: 408.4 g/mol
InChI Key: SIHXBWYKQIJYKE-UHFFFAOYSA-N
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Description

This compound features a bis-sulfonamide scaffold with a fluorine substituent on one benzene ring and a pyrimidin-2-yl group on the other. Such structural motifs are common in medicinal chemistry, where sulfonamides are known for their role as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) . The fluorine atom may enhance metabolic stability and binding affinity through electronic effects, while the pyrimidine ring could participate in hydrogen bonding or π-π stacking interactions.

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O4S2/c17-12-2-6-14(7-3-12)26(22,23)20-13-4-8-15(9-5-13)27(24,25)21-16-18-10-1-11-19-16/h1-11,20H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHXBWYKQIJYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzenesulfonamido)-N-(pyrimidin-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of 4-fluoroaniline to form 4-fluorobenzenesulfonamide. This intermediate is then reacted with 2-aminopyrimidine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzenesulfonamido)-N-(pyrimidin-2-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogen replacing certain functional groups.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

Anticancer Activity

Studies have shown that compounds similar to 4-(4-fluorobenzenesulfonamido)-N-(pyrimidin-2-yl)benzene-1-sulfonamide exhibit promising anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating selective cytotoxicity towards tumor cells while sparing normal cells .

Antimicrobial Properties

The sulfonamide group is traditionally known for its antibacterial activity. Research indicates that modifications to the sulfonamide structure can enhance its efficacy against resistant strains of bacteria. The compound's mechanism involves mimicking para-aminobenzoic acid (PABA), thereby inhibiting folate synthesis in bacteria.

Targeted Drug Delivery

Recent advancements in drug delivery systems have incorporated sulfonamide derivatives due to their ability to target specific tissues or cells. The use of nanoparticles or liposomes encapsulating this compound has been explored to improve bioavailability and reduce side effects associated with conventional therapies .

Case Studies

StudyObjectiveFindings
Study on Anticancer Effects Evaluate the anticancer potential against breast cancer cellsThe compound showed significant inhibition of cell proliferation at low micromolar concentrations, with IC50 values comparable to established chemotherapeutics .
Antimicrobial Efficacy Assessment Test against multi-drug resistant bacterial strainsDemonstrated effective inhibition of growth in resistant strains, suggesting potential as a novel antibacterial agent.
Nanoparticle Encapsulation Study Improve delivery and efficacy of the compoundEnhanced therapeutic index and reduced toxicity were observed when administered via nanoparticle carriers compared to free drug administration .

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzenesulfonamido)-N-(pyrimidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pyrimidine ring can interact with nucleic acids or proteins, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

  • Target Compound : Contains a 4-fluoro substituent on the benzenesulfonamide moiety. Fluorine’s electronegativity and small atomic radius often improve bioavailability and target selectivity.
  • 4-Chloro-N-[(2Z)-1-(2-phenylethyl)piperidin-2-ylidene]benzenesulfonamide (): Features a 4-chloro group. Chlorine’s larger size and lower electronegativity may reduce metabolic stability compared to fluorine but increase lipophilicity .

Ring Systems and Functional Groups

  • Pyrimidine vs. Piperidine :
    • The target compound’s pyrimidin-2-yl group () contrasts with the piperidinylidene group in . Pyrimidine’s aromaticity facilitates interactions with biological targets (e.g., kinase ATP-binding pockets), whereas piperidine derivatives often modulate solubility and conformational flexibility .
  • Bis-Sulfonamide vs. Mono-Sulfonamide: The target’s dual sulfonamide groups may enhance binding avidity compared to mono-sulfonamide analogs like N-[3-(4-fluorophenoxy)phenyl]-4-[(2-hydroxybenzyl)amino]piperidine-1-sulfonamide (). However, this could also increase molecular weight and reduce solubility .

Comparative Data Table

Compound Name Key Substituents Core Structure Sulfonamide Count Notable Properties Reference
Target Compound 4-Fluoro, Pyrimidin-2-yl Bis-benzene 2 Hypothesized high crystallinity -
4-Chloro-N-... () 4-Chloro, Piperidinylidene Benzene, Piperidine 1 Increased lipophilicity
N-[3-(4-Fluorophenoxy)phenyl]-... () 4-Fluorophenoxy, Hydroxybenzyl Piperidine 1 Potential solubility modulation
Example 53 () 5-Fluoro, Chromen Chromen, Pyrazolo 1 MP: 175–178°C; Mass: 589.1 g/mol
N-(4-((4-(ethylamino)-6-methyl...) () Ethylamino, 2-Fluoro Benzene, Pyrimidine 1 Bioavailability optimization

Biological Activity

4-(4-Fluorobenzenesulfonamido)-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This compound is characterized by its unique structure, which includes a fluorobenzene moiety and a pyrimidine ring, contributing to its pharmacological properties.

The molecular formula of this compound is C11H10FN3O2SC_{11}H_{10}FN_3O_2S. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antitumor Effects

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antitumor activity. A study highlighted the efficacy of various benzenesulfonamide derivatives in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds with structural similarities to this compound have shown promise in preclinical models for various cancer types .

Neuropharmacological Effects

Another area of interest is the compound's potential role in neuropharmacology. Sulfonamides have been noted for their ability to inhibit carbonic anhydrase, an enzyme involved in neurotransmitter regulation. This inhibition can enhance dopaminergic signaling, which may be beneficial in treating disorders characterized by dopaminergic dysregulation, such as Parkinson's disease . The specific effects of this compound on neuroplasticity and behavioral sensitization remain to be fully elucidated.

The biological activity of this compound can be attributed to its interaction with specific biomolecules:

  • Carbonic Anhydrase Inhibition : By inhibiting carbonic anhydrase, the compound may modulate pH levels in tissues, influencing cellular processes related to tumor growth and neuronal function.
  • Calcium Channel Interaction : Some studies suggest that similar sulfonamide derivatives can affect calcium channel dynamics, impacting cardiovascular functions such as perfusion pressure and coronary resistance .

Case Studies and Research Findings

StudyFindings
Figueroa-Valverde et al. (2023)Demonstrated that sulfonamide derivatives can significantly reduce coronary resistance and perfusion pressure in isolated rat heart models, suggesting cardiovascular implications .
Liu et al. (2020)Reported that sulfonamides enhance dopaminergic tone and normalize neuroplasticity, with implications for treating addiction and mood disorders .
Azzam et al. (2021)Investigated the synthesis and biological activity of related compounds, finding notable antitumor effects across various cancer cell lines .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for predicting its therapeutic efficacy and safety. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for evaluating its potential as a therapeutic agent. Theoretical models using software like SwissADME have indicated favorable permeability characteristics for this compound .

Q & A

Q. What methodologies are recommended for synthesizing 4-(4-fluorobenzenesulfonamido)-N-(pyrimidin-2-yl)benzene-1-sulfonamide with high purity?

  • Methodological Answer : Synthesis involves sequential sulfonylation and coupling reactions. Begin with the condensation of 4-fluorobenzenesulfonyl chloride with pyrimidin-2-amine under anhydrous conditions (e.g., DMF as solvent, 0–5°C, 12 hours). Purify intermediates via recrystallization (ethanol/water mixture) to remove unreacted starting materials. Final coupling with benzene-1-sulfonamide requires catalytic triethylamine (1:1.2 molar ratio) at 80°C for 6 hours. Assess purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine UV-Vis spectroscopy (λ~270 nm in methanol) for preliminary identification with FT-IR to confirm sulfonamide N-H stretches (~3350 cm1^{-1}) and S=O bonds (~1150 cm1^{-1}). Use 19^{19}F NMR (δ -110 to -115 ppm) to verify fluorobenzene incorporation. For quantitative purity, employ reverse-phase HPLC (≥95% purity threshold) and cross-validate with elemental analysis (C, H, N, S within ±0.3% of theoretical values). X-ray crystallography is advised for resolving stereochemical ambiguities .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

  • Methodological Answer : Implement a 2k^k factorial design to test variables: temperature (60–100°C), catalyst concentration (0.5–2.0 mol%), and reaction time (4–12 hours). Use ANOVA to identify significant factors (e.g., temperature contributes 45% to yield variance). Optimize via response surface methodology (RSM), targeting ≥85% yield. Validate robustness with three replicate runs under predicted optimal conditions (e.g., 85°C, 1.2 mol% catalyst, 8 hours) .

Advanced Research Questions

Q. What theoretical frameworks guide the study of this compound’s interactions with biological targets?

  • Methodological Answer : Apply molecular docking (AutoDock Vina) to model interactions with sulfotransferase enzymes, focusing on binding affinity (ΔG ≤ -8 kcal/mol). Validate using density functional theory (DFT) to calculate electrostatic potential maps and H-bonding networks. Correlate in silico predictions with surface plasmon resonance (SPR) data (KD_D < 100 nM) and mutagenesis studies (e.g., Ala-scanning of active-site residues) .

Q. How can computational modeling resolve discrepancies in the compound’s mechanism of action across assays?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) to assess conformational stability in different solvent environments (e.g., aqueous vs. lipid bilayer). Compare binding modes in crystal structures (PDB entries) with in vitro IC50_{50} data. Use Bayesian meta-analysis to reconcile contradictory results, weighting studies by methodological rigor (e.g., sample size, controls) .

Q. What strategies are recommended for comparative studies with structural analogs?

  • Methodological Answer : Select analogs based on substituent variation (e.g., replacing fluorine with chlorine or methyl groups). Use free-energy perturbation (FEP) calculations to predict activity trends. Validate via parallel synthesis and bioactivity screening (e.g., IC50_{50} against COX-2). Apply principal component analysis (PCA) to SAR datasets to identify critical pharmacophores .

Q. How should researchers analyze the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradation products (e.g., hydrolyzed sulfonamide) and quantify kinetics (t1/2_{1/2} > 30 days). Use Arrhenius plots to extrapolate shelf life at 25°C. For in vivo stability, employ radiolabeled 14^{14}C-tracing in rodent plasma and liver microsomes .

Q. What methodological approaches are suitable for studying synergistic effects in combination therapies?

  • Methodological Answer : Use Chou-Talalay combination index (CI) analysis in cell-based assays (e.g., CI < 0.9 indicates synergy). Pair with transcriptomics (RNA-seq) to identify pathway crosstalk (e.g., NF-κB and JAK/STAT inhibition). Validate in xenograft models using isobolograms to confirm dose reduction ≥50% without efficacy loss .

Data Analysis & Validation

Q. How can researchers address batch-to-batch variability in bioactivity data?

  • Methodological Answer : Implement quality-by-design (QbD) protocols: Control raw material purity (≥98%), reaction pH (6.5–7.5), and drying conditions (lyophilization vs. vacuum oven). Use multivariate analysis (PLS regression) to link process parameters (e.g., stirring rate, cooling gradient) to bioactivity outcomes. Establish acceptance criteria (e.g., ±5% IC50_{50} variance across batches) .

Q. What statistical methods are appropriate for meta-analysis of conflicting preclinical data?

  • Methodological Answer :
    Apply random-effects models (DerSimonian-Laird) to account for inter-study heterogeneity. Stratify by model system (e.g., murine vs. humanized) and dosage regimen. Use funnel plots and Egger’s test to detect publication bias. Sensitivity analyses exclude outliers (e.g., studies with n < 3 replicates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-FLUOROBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-(4-FLUOROBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE

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